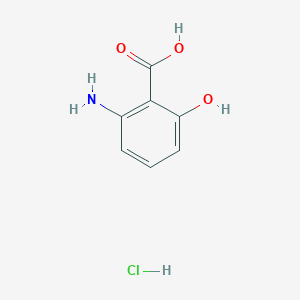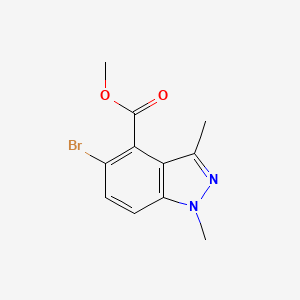
2-Amino-6-hydroxybenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-hydroxybenzoic acid hydrochloride is an organic compound with the molecular formula C7H8ClNO3. It is a derivative of benzoic acid, featuring both an amino group and a hydroxyl group on the benzene ring, which are positioned at the 2 and 6 locations, respectively. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxybenzoic acid hydrochloride typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-nitro-6-hydroxybenzoic acid.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Hydrochloride Formation: The resulting 2-amino-6-hydroxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: 2-Hydroxy-6-oxo-benzoic acid.
Reduction: 2-Amino-6-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Amino-6-hydroxybenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-6-hydroxybenzoic acid hydrochloride exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl and amino groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-hydroxybenzoic acid
- 2-Amino-4-hydroxybenzoic acid
- 2-Amino-5-hydroxybenzoic acid
Comparison
Compared to its analogs, 2-Amino-6-hydroxybenzoic acid hydrochloride is unique due to the specific positioning of the amino and hydroxyl groups, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C7H8ClNO3 |
|---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
2-amino-6-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI Key |
DGCYGOCSZPAMTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl amino(1,4-dioxaspiro[4.5]dec-8-yl)acetate](/img/structure/B13035701.png)





![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)


